molecular formula C4H9F2N B1492977 1,1-Difluoro-N-methylpropan-2-amine CAS No. 1516816-42-4

1,1-Difluoro-N-methylpropan-2-amine

Cat. No.: B1492977
CAS No.: 1516816-42-4
M. Wt: 109.12 g/mol
InChI Key: ZIUSYMCNVQDNQK-UHFFFAOYSA-N
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Description

1,1-Difluoro-N-methylpropan-2-amine hydrochloride (CAS 2402837-24-3) is a fluorinated amine compound supplied as a stable hydrochloride salt with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol . This chemical is recognized as a valuable building block in synthetic and medicinal chemistry. The incorporation of geminal difluoro groups near the amine functionality can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a useful scaffold for the development of new pharmaceutical agents and advanced materials . As a substituted propan-2-amine, it serves as a key intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships. Researchers utilize this compound under the principle of "fluorine scan" to study the effects of fluorination on a lead compound's biological activity and physicochemical characteristics . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-difluoro-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N/c1-3(7-2)4(5)6/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUSYMCNVQDNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 1,1 Difluoro N Methylpropan 2 Amine

Direct Synthesis Routes to 1,1-Difluoro-N-methylpropan-2-amine

The direct construction of this compound can be approached through several strategic disconnections, primarily involving the formation of the carbon-nitrogen bond or the carbon-fluorine bonds.

Reductive Amination Approaches for N-Methylated Derivatives

Reductive amination stands as a powerful and widely used method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy would involve the reaction of 1,1-difluoropropan-2-one with methylamine (B109427) to form an intermediate imine or enamine, which is then reduced in situ to the target amine.

The general mechanism proceeds via the nucleophilic attack of methylamine on the carbonyl carbon of 1,1-difluoropropan-2-one, followed by dehydration to form the corresponding N-methylimine. Subsequent reduction of this imine, typically with a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), yields the final product. The choice of reducing agent is crucial to avoid reduction of the starting ketone.

While specific literature on the reductive amination of 1,1-difluoropropan-2-one with methylamine is not extensively detailed, the methodology has been successfully applied to a wide range of ketones and aldehydes, including furanic aldehydes, suggesting its feasibility for this transformation. mdpi.com A study on the synthesis of methamphetamine from 1-phenyl-2-propanone (P2P) highlights the utility of reductive amination in generating N-methylated amine products. nih.gov

Nucleophilic Amination Strategies

Nucleophilic substitution reactions provide another direct pathway to the target amine. This approach would typically involve the reaction of a suitable precursor bearing a leaving group at the 2-position of a 1,1-difluoropropane (B3041945) scaffold with methylamine. A potential substrate for this reaction would be 1,1-difluoro-2-halopropane (e.g., 1,1-difluoro-2-bromopropane or 1,1-difluoro-2-iodopropane).

The reaction proceeds via a standard SN2 mechanism, where methylamine acts as the nucleophile, displacing the halide leaving group. The efficiency of this reaction is dependent on the nature of the leaving group, the solvent, and the reaction conditions. While direct examples for this specific transformation are scarce in the literature, the general principle of nucleophilic amination is a fundamental and well-established method for amine synthesis.

Synthesis of Geminal Difluoroalkyl Chains Adjacent to Amine Centers

The construction of the key structural motif of a geminal difluoroalkyl group adjacent to an amine can be achieved through various modern fluorination techniques. These methods often involve the introduction of the fluorine atoms at a later stage of the synthesis.

Deoxofluorination Methods for Carbonyl Precursors

Deoxofluorination is a powerful transformation that converts a carbonyl group into a geminal difluoride. To synthesize this compound using this method, a suitable precursor such as N-methyl-1-oxopropan-2-amine would be required.

A variety of deoxofluorinating reagents are available, with diethylaminosulfur trifluoride (DAST) and its more stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), being prominent examples. organic-chemistry.org These reagents have been shown to be effective in converting aldehydes and ketones to their corresponding gem-difluorides. organic-chemistry.org Aminodifluorosulfinium tetrafluoroborate (B81430) salts have also been developed as stable and selective deoxofluorinating reagents. organic-chemistry.org The reaction of an α-amino ketone with such a reagent would directly yield the desired geminal difluoroamine (B82689) structure. Studies have demonstrated the successful deoxyfluorination of amino alcohols to furnish (fluoroalkyl)amines. researchgate.net Furthermore, the deoxyfluorination of cyclic α-hydroxy-β-ketoesters using DAST proceeds with high stereospecificity, highlighting the utility of this method for complex molecules. nih.gov

ReagentPrecursor TypeKey Features
Diethylaminosulfur trifluoride (DAST)Alcohols, Aldehydes, KetonesWidely used but thermally unstable. organic-chemistry.orgnih.gov
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)Alcohols, Aldehydes, KetonesMore thermally stable than DAST. organic-chemistry.org
Aminodifluorosulfinium tetrafluoroboratesAlcohols, Aldehydes, KetonesStorage-stable and exhibit good selectivity. organic-chemistry.org
Sulfuryl fluoride (B91410) (SO₂F₂) / Me₄NFBenzaldehydes, α-ketoestersEnables room temperature deoxyfluorination. organic-chemistry.org

Electrophilic and Nucleophilic Fluorination Reagent Development

The development of new fluorinating reagents is a cornerstone of modern organofluorine chemistry. These reagents can be broadly classified as electrophilic or nucleophilic.

Electrophilic Fluorination: These reagents deliver a fluorine cation (F⁺) to a nucleophilic substrate. For the synthesis of a geminal difluoro compound, this would typically involve the sequential fluorination of a suitable precursor. A variety of N-F based electrophilic fluorinating agents are commercially available, such as Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. wikipedia.orgalfa-chemistry.comresearchgate.net These reagents are known for their stability, safety, and effectiveness in fluorinating a wide range of organic molecules, including carbon nucleophiles. wikipedia.org The kinetics and electrophilicity of these reagents have been extensively studied, providing a basis for selecting the appropriate reagent for a given transformation. acs.org

Reagent FamilyExamplesSubstrate Types
N-Fluoropyridinium saltsN-Fluoropyridinium tetrafluoroborateEnolates, enamines, aromatic compounds. alfa-chemistry.comresearchgate.net
N-FluorosulfonimidesN-Fluorobenzenesulfonimide (NFSI)Enolates, silyl (B83357) enol ethers, carbanions. wikipedia.orgalfa-chemistry.com
Quaternary N-Fluoroammonium saltsSelectfluor® (F-TEDA-BF₄)Wide range of nucleophiles. wikipedia.orgresearchgate.net

Nucleophilic Fluorination: These reagents deliver a fluoride anion (F⁻) to an electrophilic substrate. Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). acsgcipr.org The synthesis of gem-difluoro compounds via nucleophilic fluorination often involves the displacement of two leaving groups on the same carbon atom. Recent advancements have led to the development of more soluble and reactive fluoride sources, such as imidazolium-based fluoride reagents, which can be effective for a variety of substrates under microwave-assisted conditions. nih.gov Catalytic enantioselective nucleophilic α-fluorination of ketones has also been achieved using CsF in the presence of a hydrogen bonding donor catalyst. nih.gov

ReagentKey Features
Alkali Metal Fluorides (KF, CsF)Inexpensive but often require harsh conditions or phase-transfer catalysts. acsgcipr.org
Tetraalkylammonium Fluorides (TBAF)More soluble in organic solvents but can be basic and hygroscopic. acsgcipr.org
Imidazolium-based Fluoride ReagentsStable, non-hygroscopic, and effective under microwave conditions. nih.gov

Difluoromethylation of Imines and Related Substrates

A highly convergent strategy for the synthesis of this compound involves the direct difluoromethylation of a suitable imine precursor. This approach has gained significant attention due to its efficiency in forming the C-CF₂H bond adjacent to a nitrogen atom.

One prominent method involves the nucleophilic addition of a difluoromethyl anion equivalent to an imine. Reagents such as (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) have been shown to efficiently difluoromethylate various imines in the presence of a suitable activator, such as a Lewis base. acs.orgthieme-connect.com For instance, N-tert-butylsulfinyl imines can be difluoromethylated with TMSCF₂H and potassium tert-butoxide with good diastereoselectivity. acs.org Another approach utilizes chiral difluoromethyl phenyl sulfoximine (B86345) as a reagent for the highly stereoselective nucleophilic difluoromethylation of ketimines. mdpi.com

Photocatalytic methods have also emerged for the difluoromethylation of C=N bonds. rsc.org For example, zinc difluoromethanesulfinate (DFMS) can serve as a CF₂H radical source under photoredox catalysis to difluoromethylate a wide array of imines and related heterocyclic structures. rsc.org Decarboxylative approaches have also been developed for the nucleophilic difluoromethylation of imines. cas.cn

MethodReagent(s)SubstrateKey Features
Nucleophilic Difluoromethylation(Difluoromethyl)trimethylsilane (TMSCF₂H) / Lewis BaseIminesEfficient and direct. acs.orgthieme-connect.com
Stereoselective Nucleophilic Difluoromethylation(S)-Difluoromethyl phenyl sulfoximineKetiminesHigh stereoselectivity. mdpi.com
Photocatalytic DifluoromethylationZinc difluoromethanesulfinate (DFMS) / PhotocatalystImines, HeterocyclesUtilizes a CF₂H radical source. rsc.org
Decarboxylative DifluoromethylationNot specifiedIminesProvides an alternative nucleophilic route. cas.cn

Stereoselective Synthesis of Chiral Analogues

The creation of specific stereoisomers of this compound is paramount for its application in stereospecific contexts. This section details the advanced methodologies employed to control the stereochemistry at the chiral center.

Asymmetric Fluorination Methodologies

Asymmetric fluorination represents a direct approach to introduce fluorine atoms enantioselectively. While direct asymmetric fluorination to form the 1,1-difluoro moiety at a pre-existing stereocenter is challenging, methods have been developed for the synthesis of chiral α-fluoroalkyl-α-amino acids that rely on the fluorination of non-fluorinated precursors. mdpi.com These strategies often employ either nucleophilic or electrophilic fluorinating reagents. mdpi.com

For the synthesis of analogues of this compound, a plausible strategy involves the asymmetric fluorination of a suitable β-amino ketone precursor. The development of catalysts for the enantioselective fluorination of β-ketoesters has been a significant advancement in this area.

A summary of common fluorinating reagents is provided in the table below.

Reagent TypeExamples
NucleophilicDAST, Morpho-Dast, Deoxofluor, XtalFluor-E, CsF
ElectrophilicNFSI, Selectfluor

These reagents are instrumental in the preparation of fluorinated organic compounds, including the precursors to chiral difluoromethyl amines. mdpi.com

Chiral Auxiliary and Catalyst-Controlled Approaches for Amine Centers

A prevalent strategy for establishing the stereochemistry of the amine center involves the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction.

One effective method is the diastereoselective reduction of a chiral N-sulfinyl-ketimine. For instance, an N-tert-butylsulfinyl imine can be prepared from a ketone precursor, such as 1,1-difluoropropan-2-one. The subsequent reduction of this imine with a hydride source, like lithium aluminium hydride (LiAlH₄) or a borohydride reagent, proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine. Subsequent N-methylation would provide the target compound, this compound.

Recent research has demonstrated a reagent-controlled highly stereoselective reaction between (S)-difluoromethyl phenyl sulfoximine and imines, which provides a variety of enantiomerically enriched α-difluoromethyl amines with high efficiency and a broad substrate scope. nih.gov This method offers a robust pathway to chiral α-difluoromethyl amines. nih.gov

Catalytic enantioselective reduction of trifluoromethyl-substituted imines is another common strategy for preparing α-trifluoromethyl amines, a concept that can be extended to their difluoromethyl analogues. nih.gov

The table below summarizes a selection of chiral auxiliaries and their applications.

Chiral AuxiliaryApplication
N-tert-butylsulfinamideSynthesis of chiral amines via addition to sulfinyl imines.
PseudoephedrineAsymmetric alkylation reactions.
OxazolidinonesAsymmetric alkylation and aldol (B89426) reactions.

Enzyme-Catalyzed Transformations for Chiral Amine Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes, such as transaminases and dehydrogenases, can operate under mild conditions with high enantioselectivity.

Transaminases can be employed to convert a ketone precursor, like 1,1-difluoropropan-2-one, into the corresponding chiral amine. This is achieved by using an amino donor, such as isopropylamine (B41738), in the presence of a stereoselective transaminase enzyme. The enzyme facilitates the transfer of the amino group to the ketone, creating the desired enantiomer of the amine with high purity.

Furthermore, biocatalytic N-H bond insertion reactions using engineered enzymes have been developed for the synthesis of chiral α-trifluoromethyl amino esters, demonstrating the potential of biocatalysis in creating C-F and C-N bonds stereoselectively. nih.govacs.org While this has been demonstrated for trifluoromethyl groups, the principle can be extended to difluoromethyl compounds.

The following table highlights some enzymes and their applications in chiral synthesis.

EnzymeReaction TypeApplication
TransaminaseAsymmetric aminationSynthesis of chiral amines from ketones.
DehydrogenaseAsymmetric reductionSynthesis of chiral alcohols from ketones.
LipaseKinetic resolutionResolution of racemic mixtures of esters or alcohols. beilstein-journals.org

Precursor Synthesis and Functional Group Interconversions

The availability of suitable precursors is fundamental to the successful synthesis of this compound. This section outlines the preparation of key halogenated and carbonyl intermediates.

Synthesis of Halogenated Alkane Precursors

The synthesis of the 1,1-difluoropropane skeleton can be approached in several ways. One common method is the fluorination of a suitable precursor. For example, 1,1-difluoro-2-halopropanes, such as 1,1-difluoro-2-chloropropane or 1,1-difluoro-2-bromopropane, are valuable intermediates. These can be synthesized from 1,1-difluoropropan-2-ol (B3052644) through a halogenation reaction.

Alternatively, the synthesis of gem-difluorocyclopropanes, which can be precursors to linear difluoroalkanes, has been extensively studied. beilstein-journals.orgresearchgate.netnih.gov For instance, 1,1-difluoro-2,3-dimethylcyclopropane can be synthesized via reductive debromination. beilstein-journals.orgresearchgate.netnih.gov While not a direct precursor, these methods highlight the techniques available for creating the difluorinated carbon center.

A method for the preparation of 1,1-difluoro-2-chloroethane has been disclosed, involving the gas-phase catalytic fluorination of 1,1,2-trichloroethane. google.com A similar approach could be envisioned for the synthesis of 1,1-difluoropropane derivatives.

Preparation of Carbonyl and Nitro Compound Intermediates

Carbonyl compounds, particularly 1,1-difluoropropan-2-one, are key intermediates in many synthetic pathways to this compound. The synthesis of 1,1,1-trifluoropropan-2-one is well-documented and can be reduced to the corresponding alcohol using reagents like lithium aluminium hydride. chemicalbook.com The synthesis of the difluoro analogue, 1,1-difluoropropan-2-one, can be achieved through various methods, including the oxidation of 1,1-difluoropropan-2-ol.

Nitro compounds also serve as valuable precursors to amines. The synthesis of 1,1-difluoro-2-nitropropane could be a viable route. The nitro group can then be reduced to a primary amine using standard reducing agents like catalytic hydrogenation or metal hydrides.

The following table provides an overview of precursor types and their potential synthetic routes.

Precursor TypeExampleSynthetic Route
Halogenated Alkane1,1-difluoro-2-chloropropaneHalogenation of 1,1-difluoropropan-2-ol
Carbonyl Compound1,1-difluoropropan-2-oneOxidation of 1,1-difluoropropan-2-ol
Nitro Compound1,1-difluoro-2-nitropropaneNitration of a suitable propane (B168953) derivative

Mechanistic Investigations of Chemical Transformations Involving 1,1 Difluoro N Methylpropan 2 Amine

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 1,1-Difluoro-N-methylpropan-2-amine involves several key chemical transformations. Understanding the mechanisms of these steps is essential for optimizing reaction conditions and achieving desired stereochemical outcomes.

Detailed Mechanistic Studies of Fluorination Steps

The introduction of fluorine atoms into a molecule is a critical step in the synthesis of fluorinated compounds. The fluorination of a ketone precursor is a common strategy. While the direct fluorination of propan-2-one to yield 1,1-difluoro-2-propanone is a primary route, mechanistic studies often utilize cyclic ketones as models to understand the intricacies of the reaction.

Electrophilic fluorinating agents, such as Selectfluor®, are frequently employed. The mechanism of fluorination with these reagents is a subject of ongoing investigation, with evidence supporting both polar ("F+") and single-electron transfer (SET) pathways involving a fluorine radical ("F•"). scispace.com In many cases, particularly with ketone substrates, the reaction is proposed to proceed through an enol or enolate intermediate. scispace.comsapub.org The enol's carbon-carbon double bond attacks the electrophilic fluorine of the reagent. scispace.comsapub.org The facility of enol formation can influence the reaction conditions required; for instance, substrates that readily form enols can undergo fluorination at room temperature. sapub.org

The formation of difluorinated products can be a competing process. sapub.org The mechanism for both mono- and difluorination is thought to involve a keto-enol tautomer. scispace.comsapub.org

A general representation of the electrophilic fluorination of a ketone is shown below:

Scheme 1: Proposed Mechanism for Electrophilic Fluorination of a Ketone

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Mechanisms of Amine Formation (e.g., Reductive Amination, SN2 Pathways)

The formation of the amine group in this compound is typically achieved through reductive amination of the corresponding ketone, 1,1-difluoro-2-propanone. Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com

The reaction proceeds in two main stages:

Imine/Enamine Formation: The carbonyl compound reacts with an amine (in this case, methylamine) to form an imine intermediate. chemistrysteps.comwikipedia.org This step is typically reversible and is favored under weakly acidic conditions. wikipedia.org

Reduction: The imine is then reduced to the corresponding amine. chemistrysteps.comlibretexts.org A key advantage of this method is that the reduction can often be carried out in the same reaction vessel ("one-pot synthesis"). wikipedia.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com NaBH3CN is particularly effective because it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone. masterorganicchemistry.comyoutube.com

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The imine is then reduced by the hydride reagent. chemistrysteps.com

Scheme 2: General Mechanism of Reductive Amination

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Reactivity Profiles of the Amine Moiety

The reactivity of the secondary amine group in this compound is a critical determinant of its chemical behavior. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon significantly influences the electronic properties and, consequently, the reactivity of the nitrogen atom. This section explores the fundamental aspects of the amine moiety's reactivity, focusing on its basicity and nucleophilic character.

Protonation Equilibria and Basicity Studies

The basicity of an amine is a measure of its ability to accept a proton, a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom. In the case of this compound, the presence of the strongly electronegative fluorine atoms exerts a significant electron-withdrawing inductive effect (-I effect) through the carbon skeleton. This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.

The protonation equilibrium for this compound in an acidic medium can be represented as follows:

Protonation equilibrium of this compound

Table 1: Comparison of Estimated and Measured pKa Values of Related Amines

CompoundStructurepKa of Conjugate AcidEffect of Fluorination
Isopropylamine (B41738)CH₃CH(NH₂)CH₃10.63 acs.orgBaseline (non-fluorinated)
This compound CHF₂CH(NHCH₃)CH₃ ~7.5 - 9.5 (Estimated) Significant decrease
N-MethylisopropylamineCH₃CH(NHCH₃)CH₃~10.8 (Estimated)Baseline (non-fluorinated)
AmmoniaNH₃9.25N/A

Note: The pKa for N-methylisopropylamine is estimated to be slightly higher than that of isopropylamine due to the electron-donating effect of the additional methyl group. The estimated pKa for this compound reflects the anticipated significant decrease in basicity due to the difluoromethyl group.

The reduced basicity of this compound has important implications for its handling and reactivity. For instance, in acidic conditions, the equilibrium will favor the unprotonated form to a greater extent than for more basic amines.

Nucleophilic Reactivity and Derivatization Mechanisms

The lone pair of electrons on the nitrogen atom not only imparts basicity but also allows the amine to act as a nucleophile, participating in reactions with various electrophiles. However, similar to its basicity, the nucleophilicity of this compound is attenuated by the electron-withdrawing difluoromethyl group. This reduced nucleophilicity means that reactions with electrophiles may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a stronger base to deprotonate the amine) compared to its non-fluorinated analogues.

A common derivatization reaction for secondary amines is acylation, for example, with an acyl chloride. The generally accepted mechanism for this reaction is a nucleophilic addition-elimination pathway. researchgate.netacs.org The reaction of this compound with a generic acyl chloride (R-COCl) would proceed as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

Deprotonation: A base, which could be another molecule of the amine or an added non-nucleophilic base, removes the proton from the nitrogen atom to yield the final N-substituted amide product and the corresponding ammonium (B1175870) salt.

Acylation mechanism of this compound

Steric hindrance from the isopropyl group and the methyl group on the nitrogen also plays a role in the nucleophilic reactivity of this compound. The approach of the nucleophilic nitrogen to the electrophilic center of a reactant can be impeded, potentially slowing down the reaction rate, especially with bulky electrophiles.

Table 2: Expected Reactivity Profile of the Amine Moiety in this compound

Reaction TypeElectrophile ExampleExpected ReactivityMechanistic Considerations
AcylationAcetyl chlorideModerateNucleophilic addition-elimination. Reactivity is reduced by the -I effect of the CHF₂ group.
AlkylationMethyl iodideLower than non-fluorinated aminesSN2 reaction. Nucleophilicity of the amine is decreased by the fluorine atoms.
Reaction with Aldehydes/KetonesAcetoneLowFormation of an unstable iminium ion. The electron-withdrawing group destabilizes the positive charge.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,1 Difluoro N Methylpropan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. For 1,1-Difluoro-N-methylpropan-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the different proton environments in the molecule. The methyl group attached to the nitrogen (N-CH₃) would likely appear as a singlet or a doublet if coupled to the N-H proton. The proton on the chiral carbon (C2-H) would be a complex multiplet due to coupling with the adjacent methyl protons and the geminal difluoromethyl protons. The methyl group at C3 (C-CH₃) would likely be a doublet, coupled to the C2-H proton. The difluoromethyl group protons (CHF₂) would present as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms. The chemical shifts would be influenced by the electronegative fluorine and nitrogen atoms. The carbon bearing the two fluorine atoms (C1) would be significantly downfield and would appear as a triplet due to one-bond C-F coupling. The chiral carbon (C2) would also be downfield due to the attached nitrogen atom. The N-methyl carbon and the C3 methyl carbon would appear at higher field.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range. biophysics.orgoxinst.com For this compound, a single resonance is expected for the two equivalent fluorine atoms of the CHF₂ group. This signal would be split into a doublet of quartets due to coupling with the geminal proton and the vicinal C2-H proton.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
¹H
CHF₂5.5 - 6.5tJHF ≈ 50-60
CH (CH₃)2.5 - 3.5m
N-CH2.2 - 2.8s or d
C(CH₃)1.0 - 1.5dJHH ≈ 7
NH Variablebr s
¹³C
C HF₂115 - 125t¹JCF ≈ 230-250
C H(CH₃)50 - 60
N-C H₃30 - 40
C(C H₃)15 - 25
¹⁹F
CF ₂H-110 to -130dqJFH ≈ 50-60, ³JFH ≈ 15-25

Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key correlations would be expected between the C2-H proton and the protons of the adjacent C3-methyl group, as well as the proton of the CHF₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the C1, C2, C3, and N-methyl protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to investigate the preferred conformation of the molecule by observing NOEs between, for example, the N-methyl protons and protons on the main chain.

The C1-C2 bond in this compound is flexible, allowing for different rotational conformations (rotamers). Variable temperature NMR studies can provide insight into the conformational dynamics. nih.gov By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants, or even the "freezing out" of individual conformers at low temperatures. This would allow for the determination of the relative energies of the different conformers and the energy barriers to rotation. The gauche conformation is often favored in β-fluoroamines when the amine is protonated due to electrostatic attraction. researchgate.net

Mass Spectrometry (MS) Applications in Complex Mixture Analysis and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This experimental mass can then be compared to the calculated exact mass (109.070305 Da) to confirm the elemental composition of the molecule with high accuracy.

Predicted HRMS Data for this compound

IonCalculated Exact Mass (m/z)
[M+H]⁺110.07813
[M+Na]⁺132.06008

Note: These are calculated values. Experimental values should be within a few ppm of the calculated mass.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the original molecule. For this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).

A primary fragmentation pathway for amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For this compound, this would lead to the loss of a difluoromethyl radical or a methyl radical. Another likely fragmentation would be the loss of a neutral molecule of hydrogen fluoride (B91410) (HF).

Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = 110.08 m/z)

Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
90.07HF[C₄H₈FN]⁺
74.08C₂H₂F₂[C₂H₆N]⁺
58.07CHF₂•[C₃H₈N]⁺

Note: The fragmentation pathways are predicted based on the general fragmentation rules for amines and fluorinated compounds. The actual observed fragments and their relative intensities would depend on the experimental conditions.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. For this compound, both gas and liquid chromatography, including specialized chiral techniques, are essential for assessing its purity and resolving its enantiomers.

The development of robust chromatographic methods is crucial for the routine analysis and quality control of this compound.

Gas Chromatography (GC): Due to the inherent polarity and volatility of amines, GC analysis can be challenging. Direct injection can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is a common and effective strategy. The primary amine and secondary amine functionalities of this compound can be reacted with a suitable derivatizing agent to produce a less polar, more volatile, and more thermally stable derivative.

Common derivatizing agents for amines in GC analysis include acylating agents such as pentafluoropropionic anhydride (B1165640) (PFPA) and silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). rsc.orgmdpi.comnih.govsigmaaldrich.com The resulting derivatives exhibit improved chromatographic behavior and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their characteristic fragmentation patterns. mdpi.comnih.gov The choice of a capillary column with a suitable stationary phase, such as a mid-polarity phase like 50%-phenyl-50%-methylpolysiloxane, is also critical for achieving good separation. rsc.org

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) offers a versatile alternative for the analysis of this compound, particularly for non-volatile derivatives or when analyzing the compound in complex matrices. chromatographyonline.com Reversed-phase HPLC is a common mode, but the polar nature of the amine can result in weak retention on traditional C8 or C18 columns.

To enhance retention and improve peak shape, several strategies can be employed. The use of fluorinated stationary phases can offer alternative selectivity for fluorinated analytes through unique interactions. chromatographyonline.com Additionally, the mobile phase composition can be optimized. The addition of acidic modifiers, such as formic acid or trifluoroacetic acid, can protonate the amine, increasing its interaction with the stationary phase and improving peak symmetry. researchgate.net The use of fluorinated alcohols, like trifluoroethanol, in the mobile phase has also been shown to improve the separation of fluorinated compounds. nih.gov

A summary of typical starting conditions for GC and LC method development for this compound is presented in Table 1.

Table 1: Illustrative Starting Conditions for GC and LC Method Development

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (LC)
Derivatization Required (e.g., with PFPA or MTBSTFA)Often not required, but can be used for detection enhancement
Column Capillary column (e.g., DB-5ms, DB-17ms)Reversed-phase (e.g., C18, Fluorinated phase)
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile (B52724)/Water or Methanol/Water with modifier (e.g., 0.1% Formic Acid)
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV Detector, Mass Spectrometer (MS)
Temperature Temperature programming (e.g., 50-250 °C)Isocratic or gradient elution at ambient or elevated temperature

This compound possesses a chiral center at the carbon atom bearing the amino group, meaning it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee), a measure of the purity of a single enantiomer, is critical in many applications, particularly in the pharmaceutical industry. Chiral HPLC is the most widely used technique for this purpose. uma.esnih.gov

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for the resolution of a broad range of chiral compounds, including amines. researchgate.netyakhak.org The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for optimizing the separation. yakhak.org

For enhanced detection and to improve the interaction with the CSP, the amine can be derivatized with a chromophoric or fluorophoric reagent. yakhak.org Reagents such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be used to introduce a strongly UV-absorbing and fluorescent tag, significantly lowering the limits of detection. yakhak.org

In cases where pure enantiomeric standards are not available, methods have been developed to determine the enantiomeric excess using chiroptical detectors like circular dichroism (CD) in series with a standard UV or fluorescence detector. uma.esnih.govresearchgate.net

Table 2: Key Considerations for Chiral HPLC Method Development

ParameterDescription
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® series) are often a good starting point for amines.
Mobile Phase Normal phase (e.g., Hexane/Isopropanol) or reversed-phase with appropriate modifiers.
Derivatization Optional, but can improve sensitivity and resolution (e.g., NBD-Cl).
Detection UV, Fluorescence, or Circular Dichroism (CD) for chiroptical detection.
Method Validation Crucial to ensure accuracy and precision of the enantiomeric excess determination.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is anticipated to appear as a single, sharp to moderately broad band in the region of 3300-3500 cm⁻¹. mdpi.com The C-H stretching vibrations of the methyl and methine groups will be observed in the 2800-3000 cm⁻¹ region. A key feature will be the C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ range. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. mdpi.com N-H bending vibrations may also be observed around 1550-1650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov Non-polar bonds and symmetric vibrations tend to give strong Raman signals. For this compound, the C-C and C-H symmetric stretching and bending vibrations would be expected to be Raman active. The C-F bonds will also exhibit Raman activity. nih.gov

A summary of expected vibrational frequencies is provided in Table 3.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber Range (cm⁻¹)
N-HStretch3300 - 3500
C-HStretch2800 - 3000
N-HBend1550 - 1650
C-FStretch1000 - 1400
C-NStretch1020 - 1250

X-ray Crystallography of Salts or Derivatives for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of the free amine of this compound might be challenging due to its potential volatility and low melting point, the formation of salts with various acids can facilitate crystallization. scirp.orgnih.gov

The reaction of the basic amine with an appropriate acid (e.g., hydrochloric acid, sulfuric acid, or a carboxylic acid) can yield a stable, crystalline salt. The choice of the counter-ion can influence the crystal packing and, in some cases, can be used to resolve the enantiomers through diastereomeric salt formation.

A successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

The definitive confirmation of the molecular connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

The details of intermolecular interactions, such as hydrogen bonding between the ammonium (B1175870) group and the counter-ion, which govern the crystal packing. nih.gov

This detailed structural information is invaluable for understanding the molecule's properties and for computational modeling studies.

Computational Chemistry and Theoretical Studies of 1,1 Difluoro N Methylpropan 2 Amine

Quantum Chemical Calculations of Molecular Structure and Conformational Preferences

Quantum chemical calculations are instrumental in determining the three-dimensional structure of molecules and the relative energies of their different spatial arrangements (conformers).

The geometry of 1,1-Difluoro-N-methylpropan-2-amine would be optimized using methods like Density Functional Theory (DFT) to find the lowest energy structures. The presence of a chiral center at the second carbon atom and rotational flexibility around the C1-C2 and C2-N bonds suggest a complex potential energy surface with several possible stable conformers.

By analogy with computational studies on similar small fluorinated alkanes, the staggered conformations around the C1-C2 bond are expected to be more stable than the eclipsed ones. The relative orientation of the bulky isopropyl group, the amino group, and the fluorine atoms will significantly influence the stability of these conformers due to steric and electronic effects. It is anticipated that conformers minimizing steric hindrance between the methyl groups and the difluoromethyl group will be energetically favored.

The energy barriers to rotation around the C1-C2 and C2-N bonds are critical for understanding the molecule's dynamic behavior. Computational studies on similar molecules, such as 1,1-difluoroethane, have been performed to determine these barriers. cityu.edu.hk For this compound, the rotation around the C1-C2 bond would involve overcoming steric interactions between the methyl group on C2 and the two fluorine atoms on C1. The rotational barrier for the C2-N bond would be influenced by the interaction between the methyl group on the nitrogen and the substituents on C2.

Based on studies of related compounds, the rotational barriers can be calculated using DFT methods by performing a relaxed potential energy scan, where the dihedral angle of interest is varied incrementally and the energy is minimized at each step. nih.gov The results of such an analysis would provide insight into the flexibility of the molecule and the rates of interconversion between different conformers at various temperatures.

Theoretical Investigations of Electronic Properties and Reactivity Descriptors

The introduction of fluorine atoms significantly alters the electronic properties of organic molecules.

The high electronegativity of fluorine atoms leads to a significant polarization of the C-F bonds, creating a localized electron deficiency on the C1 carbon and electron-rich regions around the fluorine atoms. This, in turn, influences the charge distribution across the entire molecule through inductive effects. The nitrogen atom of the secondary amine group is also an electronegative center.

An electrostatic potential map (EPM) would visually represent this charge distribution. For this compound, the EPM would be expected to show negative potential (red/yellow) around the fluorine and nitrogen atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydrogen atoms, particularly the one attached to the nitrogen. The gem-difluoro group is known to have a strong electron-withdrawing effect, which would decrease the basicity of the amine compared to its non-fluorinated analog. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. chapman.edu The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The electron-withdrawing effect of the adjacent difluoromethyl group will likely lower the energy of the HOMO compared to a non-fluorinated analogue, which is consistent with the expected decrease in basicity. The LUMO is likely to be associated with the antibonding orbitals of the C-F bonds, indicating that these sites are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A hypothetical representation of FMO energies for related compounds is presented in the table below.

Molecular OrbitalExpected Energy (Arbitrary Units)Likely Localization
HOMO-7.0 eVNitrogen lone pair
LUMO+2.5 eVC-F σ* orbitals
HOMO-LUMO Gap9.5 eV-

Note: These values are hypothetical and for illustrative purposes only, based on general trends for similar molecules.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in medicinal chemistry. The introduction of fluorine has complex effects on lipophilicity. nih.govlincoln.ac.uk While fluorine is highly electronegative, the replacement of hydrogen with fluorine can either increase or decrease logP depending on the molecular context. For small aliphatic amines, the introduction of fluorine often leads to a decrease in lipophilicity due to the increased polarity. Computational models can estimate the cLogP (calculated logP) for this compound, providing a valuable prediction of its behavior in biological systems.

A summary of predicted molecular characteristics for a hypothetical related compound is provided in the following table.

PropertyPredicted ValueMethod/Basis Set (Example)
Dipole Moment~2.5 - 3.5 DDFT/B3LYP/6-31G*
cLogP~1.2 - 1.8ALOGPS / Crippen's fragmentation

Note: These values are hypothetical and for illustrative purposes only, based on general trends for similar molecules.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling serves as a powerful tool for investigating the synthetic routes to complex molecules like this compound. By simulating reaction pathways, chemists can predict the feasibility of a proposed synthesis, understand the intricate steps involved, and optimize conditions for higher yield and selectivity.

The synthesis of this compound involves the formation of carbon-fluorine and carbon-nitrogen bonds. Theoretical studies can model various synthetic strategies, such as the sequential or concerted introduction of the difluoro and methylamino groups.

Fluorination Pathways: A plausible precursor for this molecule is N-methylpropan-2-amine or a protected variant. The introduction of the gem-difluoro group (two fluorine atoms on the same carbon) can be computationally modeled using different fluorinating agents. Electrophilic fluorination is a common method, and reagents like N-Fluorobenzenesulfonimide (NFSI) are often employed. rsc.org

Computational models, typically using Density Functional Theory (DFT), can elucidate the mechanism. For instance, a metal-catalyzed approach, perhaps involving palladium (Pd) or copper (Cu), could be modeled. rsc.orgnih.gov The theoretical pathway might involve:

Oxidative addition of a catalyst to the fluorinating agent.

Coordination of the amine substrate to the metal center.

C-H activation at the methyl group, followed by reductive elimination to install the first fluorine atom.

A second, similar cycle to install the second fluorine atom.

Alternatively, the synthesis could proceed from a ketone precursor, via a fluorinated alkene intermediate. For example, the aminofluorination of a gem-difluoroalkene using an electrophilic fluorine source and a nitrogen source like acetonitrile (B52724) has been reported for similar structures. rsc.org Computational modeling can map the single-electron oxidation and Ritter-type amination pathway involved in such transformations. rsc.org

Amination Pathways: If starting from a difluorinated precursor, such as 1,1-difluoropropan-2-one, the introduction of the N-methylamino group can be modeled via reductive amination. This pathway would involve the formation of an imine or enamine intermediate, followed by reduction. Computational models can predict the stereoselectivity and energy profile of this reduction step.

A hypothetical reaction sequence starting from a common precursor that could be modeled is shown below.

Table 1: Hypothetical Computationally Modeled Synthesis Pathways

Step Reactant Reagent(s) Intermediate/Product Computational Focus
1 Propanone N-methylamine, [H+] N-propylidenemethanamine Imine formation energy, transition state
2 N-propylidenemethanamine Reducing agent (e.g., NaBH4) N-methylpropan-2-amine Hydride attack trajectory, stereoselectivity
3 N-methylpropan-2-amine Pd(0) catalyst, NFSI Mono-fluorinated amine C-H activation barrier, reductive elimination TS
4 Mono-fluorinated amine Pd(0) catalyst, NFSI This compound Second fluorination barrier, catalyst stability

This table is illustrative, based on common reaction mechanisms modeled for similar compounds.

A primary goal of reaction mechanism modeling is to calculate the energy of reactants, transition states (TS), intermediates, and products. This generates a potential energy surface that describes the reaction's progress. The difference in energy between the reactants and the highest-energy transition state is the activation energy or energy barrier (ΔG‡).

Computational chemistry allows for the prediction of these barriers, which are crucial for understanding reaction rates. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. For the synthesis of this compound, DFT calculations could be employed to compare different catalytic systems or fluorinating agents by calculating their respective energy barriers. acs.org

Kinetic predictions are derived from Transition State Theory (TST), using the calculated activation energy. The rate constant (k) can be estimated, providing a quantitative measure of how fast the reaction is expected to proceed under given conditions. These predictions are vital for determining experimental feasibility and optimizing reaction temperature and time. bohrium.com

Table 2: Predicted Kinetic and Thermodynamic Data for a Hypothetical Fluorination Step

Parameter Pathway A (Pd Catalyst) Pathway B (Cu Catalyst) Unit
ΔG‡ (Activation Energy) 22.5 28.1 kcal/mol
ΔG (Reaction Free Energy) -15.3 -14.9 kcal/mol
Predicted Rate Constant at 298 K 1.2 x 10⁻² 3.5 x 10⁻⁷ s⁻¹
Predicted Half-life (t½) ~58 ~2.8 x 10⁶ s

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from a comparative computational study.

These theoretical calculations can guide experimental work by identifying the most promising reaction pathways before any lab work is undertaken, saving time and resources.

Intermolecular Interactions and Binding Motif Prediction

The biological activity and physicochemical properties of a molecule are governed by its intermolecular interactions. Computational methods are indispensable for predicting how this compound will interact with other molecules, such as biological receptors or host molecules in a formulation.

Hydrogen bonds are strong, directional intermolecular interactions crucial for molecular recognition. youtube.comyoutube.com this compound possesses both a hydrogen bond donor (the N-H group) and potential hydrogen bond acceptors (the nitrogen lone pair and the two fluorine atoms).

Hydrogen Bond Donor: The secondary amine's N-H group is a classic hydrogen bond donor. The strength of this donation can be modulated by the electron-withdrawing effect of the nearby difluoromethyl group.

Hydrogen Bond Acceptors: The nitrogen atom's lone pair makes it a strong hydrogen bond acceptor. The fluorine atoms are also potential, albeit much weaker, hydrogen bond acceptors. nih.gov While fluorine is highly electronegative, the C-F bond's ability to accept a hydrogen bond is a subject of nuanced discussion. nih.govyoutube.com Computational studies show that while such bonds can form, they are often weak and geometrically less constrained than conventional hydrogen bonds involving oxygen or nitrogen. nih.gov The primary role of fluorine is often to modulate the acidity or basicity of nearby functional groups, thereby influencing their hydrogen bonding capabilities. nih.govnih.gov

Quantum mechanical calculations can be used to map the electrostatic potential surface of the molecule, identifying regions of positive (around the N-H proton) and negative (around the N and F atoms) potential, which correspond to donor and acceptor sites, respectively.

Table 3: Predicted Hydrogen Bonding Sites in this compound

Site Type Role Predicted Interaction Strength
-NH group Amine Hydrogen Donor Strong
Nitrogen Atom Amine Lone Pair Acceptor Strong
Fluorine Atoms C-F Acceptor Very Weak

Beyond hydrogen bonding, other non-covalent interactions dictate how a molecule fits into a binding pocket or interacts with a host molecule, such as a cyclodextrin. rsc.org For this compound, these include:

Dipole-Dipole Interactions: The highly polar C-F bonds create a strong local dipole moment. This can lead to favorable interactions with other polar groups in a host system.

Van der Waals Forces: These interactions are critical for shape complementarity between the host and guest. The size and shape of the molecule, including the fluorine atoms which are slightly larger than hydrogen, determine the quality of fit within a binding cavity. mdpi.com

Hydrophobic Interactions: The methyl and isopropyl backbone of the molecule can participate in hydrophobic interactions, favoring sequestration within a nonpolar cavity of a host molecule.

Computational docking simulations and molecular dynamics can predict the preferred binding mode and affinity of this compound within a host system. frontiersin.orgresearchgate.net These models calculate the interaction energy by summing up all contributing non-covalent forces, providing insight into the stability of the host-guest complex. Fluorinated guests are known to interact preferentially with fluorinated hosts, a concept known as "fluorous" interactions. rsc.org

Table 4: Potential Non-covalent Interactions in a Host-Guest Context

Interaction Type Contributing Molecular Feature Predicted Role in Binding
Hydrogen Bonding -NH group, N atom Anchoring, Specificity
Dipole-Dipole C-F bonds Orientation, Affinity
Hydrophobic Effect -CH₃, -CH(CH₃) groups Driving force for encapsulation
Steric/Van der Waals Overall molecular shape Shape complementarity, Fit

Chemical Reactivity and Derivatization Strategies for 1,1 Difluoro N Methylpropan 2 Amine

Reactions of the Amine Functionality

The secondary amine group in 1,1-Difluoro-N-methylpropan-2-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom in this compound can readily undergo N-alkylation with various alkylating agents. These reactions typically proceed via nucleophilic substitution, where the amine acts as the nucleophile. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl, aryl, or heterocyclic moieties. For instance, reaction with benzyl (B1604629) bromide in the presence of a suitable base would yield the corresponding N-benzylated derivative.

N-Acylation: N-acylation is another fundamental transformation for modifying the amine group. Acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) can be employed to form amide bonds. nih.govmasterorganicchemistry.com These amide derivatives are often stable and can introduce a variety of functional groups, influencing the compound's biological activity and physical properties.

A general representation of these reactions is shown below:

Reaction TypeReagent ExampleProduct Type
N-AlkylationAlkyl Halide (e.g., CH₃I)Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl)Amide

Formation of Amides, Ureas, and Other Derivatives

Amide Formation: As mentioned, amides are readily synthesized from this compound. pressbooks.publibretexts.org This can be achieved by reacting the amine with a carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or by reacting it with an acyl chloride or anhydride (B1165640). masterorganicchemistry.com The resulting amides are a significant class of compounds in medicinal chemistry.

Urea (B33335) Derivatives: The synthesis of urea derivatives from amines is a well-established process. nih.gov One common method involves the reaction of the amine with an isocyanate. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents can be used to generate a carbamoyl (B1232498) chloride intermediate, which then reacts with another amine to form the urea. nih.gov The urea functional group is a key pharmacophore in many drug molecules due to its ability to act as a hydrogen bond donor and acceptor. nih.gov

The following table summarizes the formation of these derivatives:

DerivativeReagent(s)Key Intermediate (if any)
AmideCarboxylic Acid + Coupling AgentActivated Ester
AmideAcyl Chloride-
UreaIsocyanate-
UreaPhosgene equivalent + AmineCarbamoyl Chloride

Oxidation and Reduction Pathways of the Amine

The oxidation and reduction of the amine functionality in this compound are less commonly explored but represent potential pathways for further derivatization.

Oxidation: Oxidation of secondary amines can lead to various products depending on the oxidant and reaction conditions. Mild oxidation might yield the corresponding nitroxide radical, while stronger oxidizing agents could lead to the formation of imines or even cleavage of the C-N bond.

Reduction: The amine group itself is already in a reduced state. However, if the amine were to be converted into an imine or an enamine derivative, these could then be subjected to reduction to introduce new stereocenters or modify the substitution pattern.

Transformations Involving the Geminal Difluoride Moiety

The geminal difluoride group is a key feature of this compound, imparting unique electronic properties to the molecule. While the C-F bond is notoriously strong, recent advances in catalysis have opened up new avenues for its selective transformation. nih.gov

Reactivity of the C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage a significant challenge. nih.govnih.gov The presence of two fluorine atoms on the same carbon in a geminal difluoride further strengthens these bonds. nih.gov However, under specific conditions, these C-F bonds can be activated. nih.gov For instance, the use of fluorophilic Lewis acids can facilitate the cleavage of a C-F bond. nih.gov The reactivity can also be influenced by the nature of adjacent functional groups. researchgate.net

Defluorination and Further Fluorination Reactions

Defluorination: The complete or partial removal of fluorine atoms from the geminal difluoride group is a challenging transformation. Exhaustive defluorination, leading to the corresponding hydrocarbon, typically requires harsh reducing conditions and often dominates over selective single C-F bond cleavage. nih.gov However, recent research has demonstrated catalytic, enantioselective activation of a single C-F bond in allylic difluoromethylene groups, suggesting that selective defluorination could be achievable with tailored catalytic systems. nih.gov

Further Fluorination: While the target molecule already contains a difluoromethyl group, the possibility of further fluorination at other positions of the molecule could be explored. Electrophilic fluorinating agents, such as N-fluorosulfonimides, are capable of introducing fluorine atoms into a variety of organic substrates. beilstein-journals.orgnih.gov The regioselectivity of such a reaction on this compound would depend on the directing effects of the existing functional groups.

The following table provides a conceptual overview of potential transformations of the geminal difluoride moiety:

TransformationPotential Reagent/ConditionOutcome
C-F Bond ActivationFluorophilic Lewis AcidFormation of a carbocationic intermediate
Selective MonodefluorinationChiral Iridium or Palladium CatalystMonofluorinated product
Exhaustive DefluorinationStrong Reducing AgentCorresponding hydrocarbon
Further FluorinationElectrophilic Fluorinating AgentIntroduction of additional fluorine atoms

Reactivity of the Propane (B168953) Backbone

The reactivity of the propane backbone in this compound is influenced by the strong electron-withdrawing nature of the two fluorine atoms at the C1 position and the presence of the nitrogen atom at the C2 position. These features can significantly impact the strength and accessibility of the surrounding C-H bonds.

Functionalization of Peripheral C-H Bonds

The functionalization of C-H bonds, particularly at positions remote from activating groups, is a significant challenge in organic synthesis. For this compound, the primary C-H bonds of the methyl group at C3 and the C-H bond at C2 are potential sites for functionalization.

Rhodium-catalyzed C-H functionalization has also been employed for the modification of electron-deficient methyl groups. nih.gov This methodology could potentially be applied to the C3-methyl group of the target molecule. Furthermore, studies on the regioselective borylation of C-H bonds in alkylamines have shown that borylation can occur at positions beta to the nitrogen atom. nih.gov This suggests a possible route for the functionalization of the C3-position of this compound, which could then be further elaborated through cross-coupling reactions.

It is important to note that the presence of the gem-difluoro group can influence the reaction pathways. For example, in rhodium(III)-catalyzed reactions of gem-difluorostyrenes with 8-methylquinolines, C-H activation is followed by C-F bond cleavage, leading to the formation of Z-alkenyl fluorides. rsc.org This highlights the potential for the fluorine atoms to participate in the reaction, which could lead to unexpected products.

Table 1: Potential C-H Functionalization Strategies for this compound

Reaction TypeCatalyst/ReagentPotential Site of FunctionalizationExpected Product Type
Palladium-Catalyzed C-H ActivationPd(OAc)₂, LigandC3-Methyl GroupArylated or Alkylated Derivative
Rhodium-Catalyzed C-H FunctionalizationRh(II) CatalystC3-Methyl GroupCarbene Insertion Product
Iridium-Catalyzed BorylationIr Catalyst, B₂pin₂C3-Methyl GroupBorylated Derivative

Ring-Forming Reactions and Cyclization Strategies

The bifunctional nature of this compound, containing both a nucleophilic amine and potentially reactive C-H bonds, makes it a candidate for intramolecular cyclization reactions to form fluorinated nitrogen heterocycles. These heterocyclic structures are of significant interest in drug discovery.

One potential strategy involves the intramolecular C-H amination of the C3-methyl group. This could be achieved through various catalytic systems, including those based on rhodium or palladium, to form a 4,4-difluoropyrrolidine derivative. The synthesis of fluorinated pyrrolidines has been achieved from acyclic gem-difluoroalkenes and imino esters, demonstrating the feasibility of forming such ring systems. researchgate.net Additionally, modular methods for the synthesis of cyclic β-difluoroamines have been developed using photoredox catalysis, which could potentially be adapted for the cyclization of derivatives of this compound. rsc.org

Another approach could involve the initial functionalization of the C3-methyl group, as discussed in the previous section, followed by an intramolecular cyclization. For instance, if the methyl group is halogenated, an intramolecular nucleophilic substitution by the amine could lead to the formation of the corresponding azetidine (B1206935) or pyrrolidine (B122466) ring.

Furthermore, intramolecular cyclization can be induced by fluorinating agents. For example, Selectfluor-mediated intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides has been used to synthesize fluorinated spiro-1,3-oxazines. rsc.org A similar strategy, if applied to a suitably functionalized derivative of this compound, could lead to novel fluorinated heterocyclic systems.

The synthesis of gem-difluorinated hydroxypyrrolidines has been reported from α,α-difluoro-β-bromoketones, which undergo methylenation and subsequent coupling with primary amines. nih.gov This multi-step approach highlights the possibility of constructing fluorinated pyrrolidine rings from acyclic precursors bearing a gem-difluoro moiety.

Table 2: Potential Cyclization Strategies for this compound Derivatives

Cyclization TypeKey TransformationPotential Product
Intramolecular C-H AminationCatalytic C-H activation of C3-methyl group4,4-Difluoro-1-methylpyrrolidine
Nucleophilic SubstitutionHalogenation of C3-methyl group followed by intramolecular cyclization3,3-Difluoro-1-methylazetidine or 4,4-Difluoro-1-methylpyrrolidine
Photoredox-Catalyzed CyclizationRadical cyclization of a derivatized amineFluorinated Pyrrolidine Derivative

Applications of 1,1 Difluoro N Methylpropan 2 Amine As a Synthetic Building Block and Intermediate

Utility in the Synthesis of Complex Fluorinated Organic Molecules

Fluorinated building blocks are of paramount importance in the construction of intricate organic molecules that exhibit superior properties, such as enhanced metabolic stability, improved bioavailability, and greater binding affinity to biological targets. The difluoromethyl group present in 1,1-Difluoro-N-methylpropan-2-amine positions it as a valuable synthon for the introduction of this key functional group into larger, more complex molecular frameworks. The difluoromethyl moiety is recognized as a bioisostere of hydroxyl or thiol groups and can function as a lipophilic hydrogen bond donor, a characteristic that is highly advantageous in the realm of drug design.

The synthesis of complex fluorinated molecules frequently involves the integration of such building blocks through multi-step reaction sequences. For instance, fluorinated amines are often incorporated into heterocyclic scaffolds, which form the core of numerous pharmaceutical agents. acs.org The N-methyl group of this compound provides a convenient handle for further chemical modifications, thereby enabling the creation of a diverse range of molecular architectures. While explicit examples of the utilization of this compound in the synthesis of complex molecules are not prevalent in the current literature, its structural resemblance to other well-studied fluorinated amines strongly suggests its potential utility in this domain. nih.gov

Table 1: Potential Synthetic Transformations for the Incorporation of this compound

Reaction TypePotential Product ClassSynthetic Significance
Nucleophilic Acyl SubstitutionFluorinated AmidesIntroduction of a stable, fluorinated amide isostere.
Reductive AminationComplex Secondary and Tertiary AminesFormation of new C-N bonds to construct larger molecular frameworks.
Buchwald-Hartwig AminationN-Aryl or N-Heteroaryl DerivativesSynthesis of compounds with broad applications in medicinal and materials chemistry.
Pictet-Spengler ReactionFluorinated TetrahydroisoquinolinesConstruction of complex and medicinally relevant heterocyclic scaffolds.

Role as a Chiral Building Block in Asymmetric Synthesis

Chiral amines are foundational components in the field of asymmetric synthesis, where they can function as chiral auxiliaries, catalysts, or integral parts of the final chiral target molecule. acs.orgmdpi.com The structure of this compound incorporates a chiral center at the second position of the propane (B168953) backbone. The successful resolution of its enantiomers would grant access to enantiomerically pure building blocks, which are essential for the stereoselective synthesis of a wide variety of chiral fluorinated compounds.

The demand for enantiopure fluorinated amines is particularly high in medicinal chemistry for the development of drugs with well-defined stereochemistry. acs.orgacs.org The use of such chiral building blocks is critical for synthesizing a single, desired enantiomer, a practice that is often necessary to maximize therapeutic efficacy and mitigate potential adverse effects associated with the unintended enantiomer. The separation of chiral amines is a well-established practice and can be accomplished through several techniques, including the crystallization of diastereomeric salts or through chiral chromatography. mdpi.comnih.govmdpi.com

Although specific studies detailing the chiral resolution and subsequent application of this compound are not yet available, the fundamental principles of asymmetric synthesis strongly support its potential as a valuable chiral synthon upon separation into its constituent enantiomers.

Precursor for Advanced Materials and Chemical Reagents

Fluorine-containing compounds are integral to the innovation of advanced materials that possess unique and desirable properties, such as exceptional thermal stability, high resistance to chemical degradation, and specific optical or electronic characteristics. acs.org Fluorinated building blocks can serve as monomers in the synthesis of high-performance fluoropolymers or as key components in the formulation of liquid crystals and other functional materials.

The difluoromethyl group within this compound has the potential to confer valuable properties to new materials. For instance, its incorporation into polymeric structures could lead to enhanced thermal stability and a reduction in surface energy. Moreover, the amine functionality provides a reactive site for covalent attachment to other molecules or to surfaces, positioning it as a potential precursor for the development of functionalized materials.

While the scientific literature does not yet contain specific reports on the application of this compound in materials science, the known uses of other fluorinated amines and building blocks suggest its significant potential in this field. acs.orgpnas.org

Table 2: Potential Applications of this compound in Materials Science

Application AreaPotential RoleAnticipated Material Property
Polymer ChemistryMonomer or AdditiveEnhanced thermal stability, low surface energy, and chemical resistance.
Surface ModificationSurface Functionalization AgentCreation of hydrophobic and oleophobic surfaces.
Liquid CrystalsComponent of Liquid Crystal FormulationsModification of mesomorphic and electro-optical properties.

Intermediacy in the Synthesis of Mechanistic Probes and Biochemical Tools

Fluorinated analogs of biologically active molecules are invaluable tools for the elucidation of enzyme mechanisms and the study of complex biological pathways. eurekaselect.comresearchgate.net The introduction of fluorine can subtly alter the electronic environment of a molecule without causing significant steric perturbation, thereby allowing it to function as a highly sensitive probe. Furthermore, the ¹⁹F nucleus is NMR-active, offering a powerful spectroscopic handle for investigating molecular interactions and dynamics in biological systems. researchgate.net

This compound could serve as a key intermediate in the synthesis of such fluorinated probes. For example, it could be incorporated into the structure of enzyme inhibitors, where the difluoromethyl group could interact with the enzyme's active site and simultaneously provide a means for spectroscopic observation of binding events. eurekaselect.comresearchgate.netnih.gov The development of radiolabeled probes, for instance with the positron-emitting isotope ¹⁸F, is another critical area of medicinal chemistry, particularly for applications in positron emission tomography (PET) imaging. mdpi.com While direct methods for the radiosynthesis of this specific compound have not been reported, its structural framework is highly relevant to the types of molecules employed in such advanced imaging techniques.

Although specific examples of this compound being utilized in the creation of mechanistic probes are not yet documented, the broad and well-established utility of fluorinated compounds in this capacity underscores its potential. eurekaselect.comresearchgate.net

Future Directions and Emerging Research Areas in 1,1 Difluoro N Methylpropan 2 Amine Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 1,1-Difluoro-N-methylpropan-2-amine and its derivatives is intrinsically linked to the development of more efficient, safer, and environmentally benign methodologies. Current strategies often rely on harsh reagents and multi-step procedures, highlighting a clear need for innovation.

Future research will likely focus on catalytic and one-pot procedures that minimize waste and improve atom economy. For instance, the direct C-H fluorination of N-methylpropan-2-amine precursors using modern electrophilic fluorinating reagents like Selectfluor offers a potential avenue. rsc.org The development of metal-free fluorination strategies is particularly appealing from a sustainability perspective, avoiding the use of toxic and expensive heavy metals. rsc.org Another promising approach is the valorization of abundant and non-toxic sources of fluorine, such as sulfur hexafluoride (SF₆), which is currently a potent greenhouse gas. nih.govacs.org

Furthermore, the selective N-methylation of the corresponding primary amine, 1,1-difluoropropan-2-amine (B3266640), presents a viable and potentially more controlled synthetic route. Recent advancements in catalytic N-methylation using green methylating agents like dimethyl carbonate (DMC) over heterogeneous catalysts, such as biogenic Cu-Zr bimetallic nanoparticles, could be adapted for this purpose. nih.gov Such methods offer an environmentally friendly alternative to traditional, more hazardous alkylating agents. nih.gov

Synthetic Strategy Key Features Potential Advantages
Catalytic C-H FluorinationUse of modern electrophilic fluorinating reagents (e.g., Selectfluor).Direct, potentially fewer steps, metal-free options. rsc.org
SF₆ ValorizationUtilization of SF₆ as a fluorine source.Use of a cheap and abundant, albeit environmentally harmful, feedstock. nih.govacs.org
Catalytic N-MethylationSelective methylation of 1,1-difluoropropan-2-amine with green reagents (e.g., DMC).High selectivity, environmentally benign, avoids over-alkylation. nih.gov
Reductive AminationOne-pot reaction of a suitable difluoroketone with methylamine (B109427) and a reducing agent.Convergent synthesis, operational simplicity.

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties conferred by the gem-difluoro group at the C1 position of this compound suggest a rich and largely unexplored reactive landscape. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the acidity of adjacent C-H bonds and the nucleophilicity of the amine.

Future research should explore the potential of this compound and its derivatives as novel ligands in transition metal catalysis. The difluoroamine (B82689) motif could modulate the electronic properties of a metal center, leading to new catalytic activities or selectivities. For example, nickel-catalyzed cross-coupling reactions of related gem-difluoroalkenes have demonstrated the feasibility of C-F bond activation, a challenging but increasingly important transformation. acs.org Adapting such methodologies to this compound could unlock new pathways for molecular construction.

Moreover, the divergent reactivity of related gem-difluoro-enolates with electrophiles suggests that the difluoroamine scaffold could participate in unorthodox reaction cascades. acs.org For instance, deprotonation adjacent to the difluoromethyl group could generate a novel nucleophile for asymmetric catalysis or the synthesis of complex fluorinated molecules. The development of organocatalytic transformations that exploit the unique stereoelectronic features of this compound is another fertile ground for investigation.

Advanced Spectroscopic Characterization Techniques for Dynamic Systems

A deeper understanding of the conformational dynamics and intermolecular interactions of this compound is crucial for its rational application. The presence of the chiral center at C2 and the potential for hindered rotation around the C1-C2 bond suggest a complex conformational landscape that will be influenced by solvent and temperature.

Advanced spectroscopic techniques will be indispensable in elucidating these dynamic processes. Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy, for example, can provide quantitative data on rotational barriers and the populations of different conformers. The application of more sophisticated NMR techniques, such as those involving the Nuclear Overhauser Effect (NOE), can reveal through-space proximities, offering a detailed picture of the molecule's three-dimensional structure in solution.

Furthermore, vibrational spectroscopies, such as Infrared (IR) and Raman, coupled with computational methods, can provide insights into the strength of intramolecular hydrogen bonding and other weak interactions that govern the molecule's conformational preferences. In the context of its potential use in materials or biological systems, techniques like solid-state NMR and X-ray crystallography will be essential for characterizing its structure in the solid phase.

Integration of Computational Methods for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental efforts. Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate a wide range of properties with increasing accuracy.

Future research will see a tighter integration of computational and experimental approaches. For instance, computational screening can be used to predict the most promising catalysts for the sustainable synthesis of this compound or to identify derivatives with tailored electronic properties. nih.gov Reaction mechanisms can be elucidated in silico, providing a detailed understanding of the factors that control reactivity and selectivity. nih.gov

Moreover, molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound in different environments, such as in solution or at the interface of a material. This can provide valuable insights into its interactions with other molecules and its potential role in larger molecular assemblies. The prediction of spectroscopic properties, such as NMR chemical shifts and coupling constants, can also aid in the interpretation of experimental data. acs.org

Computational Method Application Area Predicted Properties
Density Functional Theory (DFT)Reaction mechanism studies, catalyst screening.Reaction energies, activation barriers, electronic structures. nih.gov
Molecular Dynamics (MD)Conformational analysis, solvation effects.Conformational preferences, intermolecular interactions, diffusion coefficients.
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of chemical bonding.Nature and strength of intramolecular and intermolecular interactions.

Design of New Functional Materials incorporating the Difluoroamine Motif

The incorporation of the this compound motif into larger molecular architectures opens up exciting possibilities for the creation of new functional materials. The unique properties of the gem-difluoro group can be harnessed to tune the bulk properties of polymers, liquid crystals, and other advanced materials. man.ac.uk

One promising area of research is the development of fluorinated polymers. The introduction of the difluoroamine motif could enhance properties such as thermal stability, chemical resistance, and hydrophobicity. man.ac.uk Such polymers could find applications in high-performance coatings, membranes, and electronic devices. The radical ring-opening polymerization of related gem-difluorovinylcyclopropanes has shown a pathway to fluoropolymers, suggesting that similar strategies could be developed for monomers derived from this compound. beilstein-journals.org

Furthermore, the chiral nature of this compound makes it an attractive building block for the synthesis of chiral materials, such as chiral stationary phases for chromatography or materials with unique optical properties. The ability of the amine group to be further functionalized provides a handle for covalently attaching this motif to surfaces or incorporating it into metal-organic frameworks (MOFs), potentially leading to materials with novel catalytic or separation capabilities. The journal Functional Materials highlights the broad scope for developing materials with tailored properties, a direction in which this difluoroamine compound could contribute significantly. functmaterials.org.ua

Q & A

Basic: What are the established synthetic pathways for 1,1-Difluoro-N-methylpropan-2-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves fluorination of a propan-2-amine precursor followed by N-methylation. Key steps include:

Fluorination: A propane backbone with amine and methyl groups is fluorinated using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. Reaction temperatures (0–40°C) and solvent choices (e.g., dichloromethane) critically influence yield and purity .

N-Methylation: Methylation of the amine group via reductive amination (using formaldehyde and NaBH₃CN) or alkylation (methyl iodide in basic conditions) .

Purification: Techniques like column chromatography or recrystallization (from ethanol/water) isolate the hydrochloride salt for stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.